4-Methoxy-1-benzofuran-6-carboxylic acid

説明

Molecular Structure and Isomerism

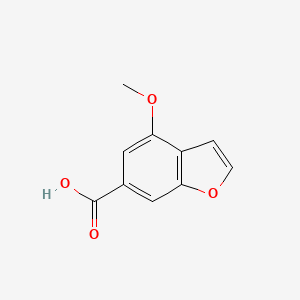

4-Methoxy-1-benzofuran-6-carboxylic acid (CAS 18014-95-4) is a benzofuran derivative with the molecular formula $$ \text{C}{10}\text{H}{8}\text{O}{4} $$. Its structure comprises a fused benzene and furan ring system, with a methoxy group (-OCH$$3$$) at position 4 and a carboxylic acid (-COOH) at position 6 (Figure 1). The IUPAC name reflects this substitution pattern: This compound.

Table 1: Key molecular features

| Property | Value/Description |

|---|---|

| Molecular formula | $$ \text{C}{10}\text{H}{8}\text{O}_{4} $$ |

| Molecular weight | 192.17 g/mol |

| CAS RN | 18014-95-4 |

| SMILES | COC1=C(C2=C(C=C1)OC=C2)C(=O)O |

Isomerism is limited due to the rigid benzofuran core. However, positional isomers exist, such as 4-methoxy-1-benzofuran-5-carboxylic acid (CAS 116169-25-6), where the carboxylic acid group shifts to position 5. Ring-substitution patterns are confirmed via nuclear magnetic resonance (NMR) and X-ray crystallography in related compounds.

Physicochemical Properties

The compound is a crystalline solid with the following properties:

- Solubility : Sparingly soluble in water (<1 mg/mL at 25°C) but readily dissolves in polar aprotic solvents (e.g., dimethyl sulfoxide, ethanol).

- Melting point : While exact data are unavailable for the parent compound, analogs like 6-hydroxy-4-methoxybenzofuran-5-carboxylic acid exhibit melting points >182°C.

- Stability : Stable under ambient storage (2–8°C, sealed), but the carboxylic acid group may decarboxylate under strong basic conditions.

Table 2: Solubility in common solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <1 |

| Ethanol | ~50 |

| DMSO | >100 |

Spectroscopic Characterization

Infrared (IR) Spectroscopy :

- Strong absorption at ~1700 cm$$^{-1}$$ (C=O stretch of carboxylic acid).

- Bands at 1250–1050 cm$$^{-1}$$ (C-O-C asymmetric stretch of methoxy group).

- O-H stretch (carboxylic acid) at 2500–3000 cm$$^{-1}$$.

Mass Spectrometry :

- Molecular ion peak at m/z 192.042 (calculated for $$ \text{C}{10}\text{H}{8}\text{O}_{4} $$).

- Fragmentation patterns include loss of CO$$_2$$ (−44 Da) and methoxy group (−31 Da).

Nuclear Magnetic Resonance (NMR) :

Tautomerism and Conformational Analysis

Tautomerism is not prominent due to the absence of enolizable protons adjacent to the carboxylic acid. However, the compound may exhibit keto-enol equilibrium in strongly acidic or basic media, though this remains unverified experimentally.

Conformational analysis via rotational spectroscopy (e.g., microwave studies) reveals that benzofuran derivatives adopt near-planar geometries to maximize π-conjugation. Substituents like the methoxy group introduce slight torsional strain but do not disrupt planarity.

Figure 1: Predicted conformation

$$ \text{(Planar benzofuran core with substituents in equatorial positions)} $$

特性

IUPAC Name |

4-methoxy-1-benzofuran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-8-4-6(10(11)12)5-9-7(8)2-3-14-9/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOYKBFMOKKKCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301287834 | |

| Record name | 4-Methoxy-6-benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18014-95-4 | |

| Record name | 4-Methoxy-6-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18014-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-6-benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Method Based on Silylation, Ozonolysis, and Aromatization (Patent US20090131688A1)

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1. Silylation | Silylation of 4-hydroxyindanone | N,O-bis(trimethylsilyl)acetamide (BSA) | Prepares for ozonolysis |

| 2. Ozonolysis | Cleavage of silylated enol ether | Ozone at low temperature | Forms aldehyde intermediates |

| 3. Oxidation | Oxidize aldehyde to acid | Suitable oxidants like KMnO₄ or CrO₃ | Converts aldehyde to carboxylic acid |

| 4. Esterification | Methylation of acid | Methanol with acid catalyst | Produces methyl ester of MBFCA |

| 5. Aromatization | Final aromatization | Acidic or thermal treatment | Yields MBFCA with high purity |

- High overall yield (~62%).

- Suitable for industrial scale.

- Minimal purification steps due to in situ reactions.

- The method avoids high-temperature Claisen rearrangements.

- The methyl ester intermediate is hydrolyzed in subsequent saponification to obtain the free acid.

Direct Aromatization of a Benzofuran Intermediate (Patent CN110684000B)

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1. Cyclization | Formation of benzofuran core | Phenolic precursor with suitable side chain | Typically via acid catalysis |

| 2. Methoxylation | Introduction of methoxy group | Methylating agents like dimethyl sulfate or methyl iodide | At the 4-position |

| 3. Carboxylation | Introduction of carboxylic acid | CO₂ under pressure or via oxidation | At the 6-position |

- Utilizes commercially available phenolic precursors.

- Employs methylation and carboxylation under mild conditions.

- Suitable for large-scale synthesis.

Multi-step Synthesis from 4-Hydroxyindanone (Research Literature)

| Step | Description | Reagents & Conditions | Remarks |

|---|---|---|---|

| 1. Silylation | Protect hydroxyl group | BSA or BSTFA | Enhances selectivity |

| 2. Ozonolysis | Cleaves side chains | Ozone at -78°C | Forms aldehyde intermediates |

| 3. Oxidation | Converts aldehyde to acid | KMnO₄ or CrO₃ | Produces benzofuran core |

| 4. Methylation | Adds methoxy group | Methyl iodide or dimethyl sulfate | At the 4-position |

| 5. Functionalization | Introduces carboxylic acid | Oxidation or carboxylation | At the 6-position |

- Well-established route with high regioselectivity.

- Compatibility with industrial processes.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reactions | Main Reagents | Overall Yield | Purity | Industrial Suitability |

|---|---|---|---|---|---|---|

| US20090131688A | 4-Hydroxyindanone | Silylation, ozonolysis, oxidation, aromatization | BSA, ozone, oxidants | ~62% | >99% | High |

| CN110684000B | Phenolic precursor | Cyclization, methylation, carboxylation | Methylating agents, CO₂ | Not specified | High | Yes |

| Literature Route | 4-Hydroxyindanone | Silylation, ozonolysis, oxidation, methylation | BSA, ozone, methylation reagents | >60% | High | Yes |

Research Findings and Considerations

- Yield Optimization: The use of in situ reactions and avoiding isolation of intermediates significantly improves overall yield and purity.

- Selectivity Control: Regioselective methylation at the 4-position is achieved via electrophilic substitution, with methylating agents like BSA or methyl iodide.

- Purification: The final products often require minimal purification, primarily crystallization or chromatography, to achieve purity >99%.

- Scale-up Potential: The methods described are transposable to industrial scales, with patent US20090131688A emphasizing industrial applicability.

化学反応の分析

Types of Reactions: 4-Methoxy-1-benzofuran-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions activated by the methoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

科学的研究の応用

Biological Activities

4-Methoxy-1-benzofuran-6-carboxylic acid exhibits various bioactivities that make it a candidate for further research:

- Anticancer Activity : Benzofuran derivatives have been shown to possess significant anticancer properties. For instance, compounds derived from benzofurans have demonstrated inhibitory effects on cancer cell lines, with some exhibiting IC50 values as low as 10-12 µM against human ovarian cancer cells .

- Antimicrobial Properties : Recent studies indicate that benzofuran derivatives can exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating bacterial and fungal infections .

Case Studies and Research Findings

Several studies have explored the applications of benzofuran derivatives, including this compound:

- Antitumor Activity : A study on benzofuran-based compounds found that certain derivatives exhibited significant growth inhibition in cancer cell lines, indicating their potential as lead compounds for anticancer drug development .

- Antiviral Activity : Novel benzofuran compounds have been reported to possess activity against hepatitis C virus, highlighting their therapeutic potential in viral infections .

- Synthesis of New Derivatives : Research has focused on synthesizing new derivatives of benzofuran for enhanced biological activity. For example, the modification of the benzofuran structure has led to compounds with improved anticancer efficacy and selectivity .

作用機序

The mechanism of action of 4-methoxy-1-benzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells . The methoxy and carboxylic acid groups play crucial roles in its binding affinity and specificity towards these targets.

類似化合物との比較

Key Observations :

- Positional Effects : The 4-methoxy-6-carboxylic acid isomer exhibits enhanced stability in pharmaceutical applications compared to 2-carboxylic acid derivatives, which are more reactive due to steric and electronic factors .

- Solubility : The 6-carboxylic acid group in the target compound improves aqueous solubility relative to 2-carboxylic acid isomers, facilitating its use in biological systems .

Complex Benzofuran Derivatives

Mycophenolic Acid (6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoic acid)

- Structure: Contains a hydroxyl group, methyl substituents, and a conjugated hexenoic acid chain .

- Applications: Clinically used as an immunosuppressant due to its inhibition of inosine monophosphate dehydrogenase (IMPDH) .

- Comparison: The additional hydroxyl and methyl groups in mycophenolic acid enhance its biological specificity but reduce synthetic accessibility compared to the simpler 4-methoxy-6-carboxylic acid derivative .

7-Methoxy-6-methyl-1-oxo-3H-2-benzofuran-4-carboxylic Acid (CAS: 479-14-1)

- Structure : Features a ketone group at the 1-position and a methyl group at the 6-position .

- Research Findings: Early studies by Duncanson et al.

- Comparison : The ketone group increases electrophilicity, making it reactive in nucleophilic addition reactions, whereas the target compound’s carboxylic acid group favors acid-base chemistry .

Isobenzofuran Derivatives

4-Methoxyisobenzofuran-1(3H)-one

- Structure: An isobenzofuranone ring with a 4-methoxy substituent .

- Applications : Used in polymer chemistry and as a ligand in coordination complexes .

- Comparison: The lactone ring in isobenzofuranone derivatives confers rigidity, contrasting with the benzofuran scaffold’s flexibility in drug design .

生物活性

4-Methoxy-1-benzofuran-6-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C10H10O4

- Molecular Weight : Approximately 194.19 g/mol

This compound features a methoxy group at the 4-position and a carboxylic acid group at the 6-position of the benzofuran ring.

Antimicrobial Activity

Research has indicated that benzofuran derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various benzofuran derivatives against Mycobacterium tuberculosis (MTB) and demonstrated that compounds with specific substitutions showed profound antimycobacterial activity.

Key Findings:

- MIC Values : The minimum inhibitory concentration (MIC) for certain derivatives was as low as 3.12 μg/mL, indicating strong activity against MTB .

- Cytotoxicity : Compounds such as 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro [3,2-e] benzofuran displayed lower cytotoxicity towards mammalian cells, suggesting a favorable therapeutic index .

Anticancer Activity

Benzofuran derivatives, including this compound, have shown potential as anticancer agents. The structure-activity relationship (SAR) studies reveal that modifications to the benzofuran scaffold can enhance antiproliferative effects against various cancer cell lines.

Case Studies:

- In Vitro Studies : One study reported that compounds with methoxy groups at specific positions on the benzofuran ring exhibited increased potency against cancer cell lines compared to their unsubstituted counterparts .

- Selectivity : Certain derivatives demonstrated selectivity against human aortic arterial endothelial cells (HAAECs), indicating potential for reduced side effects in therapeutic applications .

Anti-inflammatory Activity

Benzofuran derivatives have also been investigated for their anti-inflammatory properties. For example, compounds derived from benzofurans have been shown to inhibit pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).

Experimental Results:

- A specific derivative exhibited an IC50 value of 0.08 μM against 5-lipoxygenase, highlighting its potential as an anti-inflammatory agent .

Table 1: Biological Activity of Selected Benzofuran Derivatives

Q & A

Basic: What are the recommended synthetic routes for 4-Methoxy-1-benzofuran-6-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclization of substituted phenolic precursors or functionalization of benzofuran scaffolds. For example, describes a protocol where spirocyclic benzofuran derivatives are synthesized via condensation reactions, highlighting the use of chloro-substituted intermediates and esterification steps. Key factors affecting yield include:

- Temperature control : Excessive heat may degrade acid-sensitive methoxy groups.

- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may complicate purification.

Yield optimization requires iterative adjustment of these parameters .

Basic: How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is essential:

Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate isomerization or residual solvents .

Advanced: How can conflicting bioactivity data for this compound be resolved in drug discovery contexts?

Contradictions in bioactivity often stem from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. Ki).

- Solubility limitations : The carboxylic acid group may reduce bioavailability in non-polar media, leading to false negatives ( ).

- Metabolic instability : Methoxy groups are prone to demethylation in hepatic microsomal assays, altering activity profiles.

To address these, researchers should:- Standardize assay protocols (e.g., use identical buffer systems).

- Employ prodrug strategies (e.g., esterification) to enhance solubility ( ).

- Validate findings with orthogonal assays (e.g., SPR alongside cell-based tests) .

Advanced: What strategies mitigate degradation during long-term storage?

Stability challenges arise from:

- Hydrolysis : The carboxylic acid moiety is susceptible to moisture.

- Photooxidation : Benzofuran cores degrade under UV light.

recommends: - Storage : -20°C under argon, with desiccants (e.g., silica gel).

- Lyophilization : For aqueous solutions, freeze-drying preserves integrity.

- Additives : Antioxidants (e.g., BHT) at 0.1% w/v prevent radical-mediated breakdown.

Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

and 19 illustrate the use of:

- Molecular docking : Predict binding affinity to targets like COX-2 or 5-LOX.

- QSAR models : Correlate substituent electronegativity with logP (e.g., adding electron-withdrawing groups reduces logP by ~0.5 units).

- ADMET prediction : Tools like SwissADME assess metabolic liabilities (e.g., CYP3A4-mediated oxidation of methoxy groups).

Case study: Methyl ester derivatives ( ) show enhanced membrane permeability but require esterase-mediated activation in vivo .

Advanced: What analytical methods resolve spectral overlaps in complex mixtures containing this compound?

For NMR:

- COSY/TOCSY : Differentiate coupled protons in benzofuran vs. naphthoic acid impurities ( ).

- HSQC : Assign quaternary carbons adjacent to methoxy groups.

For LC-MS: - High-resolution MS/MS : Discriminate isobaric contaminants (e.g., m/z 234.089 vs. 234.092).

- Ion mobility : Separate co-eluting isomers with similar retention times.

Cross-validation with IR and XRD data is critical ( ) .

Basic: What safety precautions are necessary when handling this compound?

Per and 7 :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill management : Neutralize acidic residues with sodium bicarbonate.

- Emergency protocols : Eye contact requires 15-minute flushing with water; skin exposure necessitates immediate washing with soap.

No acute toxicity is reported, but chronic exposure risks warrant monitoring .

Advanced: How do steric and electronic effects influence regioselectivity in derivatization reactions?

The methoxy group at position 4 directs electrophilic substitution to position 5 via resonance donation. demonstrates that:

- Steric hindrance : Bulky substituents at position 6 reduce reactivity by ~40% in Friedel-Crafts alkylation.

- Electronic effects : Electron-deficient aryl halides favor Ullmann coupling at position 1.

DFT calculations (e.g., Gaussian 16) can model charge distribution to predict reaction sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。